molecular formula C12H18O3 B12070642 Ethanol, 2-[3-(phenylmethoxy)propoxy]- CAS No. 178872-69-0

Ethanol, 2-[3-(phenylmethoxy)propoxy]-

Cat. No.: B12070642
CAS No.: 178872-69-0
M. Wt: 210.27 g/mol
InChI Key: BSFGWMKHFPAUFE-UHFFFAOYSA-N
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Description

Ethanol, 2-[3-(phenylmethoxy)propoxy]- is a synthetic organic compound featuring an ethanol core functionalized with a 3-(phenylmethoxy)propoxy chain. This structure classifies it as an ether-alcohol, sharing characteristics with compounds like 2-(Benzyloxy)ethanol (CAS 622-08-2) . Compounds of this type are of significant interest in research and development due to their potential as chemical intermediates. The ether and alcohol functional groups provide sites for further chemical modification, making this compound valuable for synthesizing more complex molecules for applications in materials science, such as polymer production, or in pharmaceutical research for probe or precursor development . Its structure suggests potential use as a solvent or co-solvent in specialized formulations, leveraging properties common to glycol ethers . Researchers value this chemical for its ability to incorporate phenylmethoxy (benzyl) and polyether motifs into target structures. As with all compounds of this nature, its specific mechanism of action and research applications are dependent on the experimental context. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

178872-69-0

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

2-(3-phenylmethoxypropoxy)ethanol

InChI

InChI=1S/C12H18O3/c13-7-10-14-8-4-9-15-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2

InChI Key

BSFGWMKHFPAUFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCOCCO

Origin of Product

United States

Advanced Synthetic Methodologies for Ethanol, 2 3 Phenylmethoxy Propoxy

Retrosynthetic Analysis of the "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. amazonaws.comresearchgate.netresearchgate.net It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. amazonaws.comresearchgate.netresearchgate.net

Strategic Disconnections and Target Fragment Identification

The structure of "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" features two ether linkages. Disconnecting these bonds provides the most direct retrosynthetic pathways.

There are two primary C-O bonds that can be disconnected in a retrosynthetic sense:

Disconnection A: Cleavage of the ether bond between the propoxy and the ethoxy groups.

Disconnection B: Cleavage of the ether bond between the phenylmethoxy and the propoxy groups.

Disconnection A leads to two key fragments: 3-(phenylmethoxy)propan-1-ol and 2-chloroethanol (B45725). This is a viable strategy, as 3-(phenylmethoxy)propan-1-ol can be formed from benzyl (B1604629) bromide and 1,3-propanediol (B51772).

Disconnection B suggests 3-(2-hydroxyethoxy)propan-1-ol and benzyl bromide as the precursors. This approach is also feasible.

A functional group interconversion (FGI) on the primary alcohol of the target molecule to an aldehyde or carboxylic acid could also be considered, but the direct ether disconnections are more straightforward. youtube.com

Disconnection Synthons Plausible Reagents (Starting Materials)
A 3-(phenylmethoxy)propyl cation and 2-hydroxyethoxide anion3-(phenylmethoxy)propan-1-ol and 2-chloroethanol
B 3-(2-hydroxyethoxy)propyl anion and benzyl cation3-(2-hydroxyethoxy)propan-1-ol and Benzyl bromide

Analysis of Potential Stereochemical Control Points in Synthesis

The target molecule, "Ethanol, 2-[3-(phenylmethoxy)propoxy]-", does not possess any chiral centers in its core structure. Therefore, stereochemical control is not a primary concern in its synthesis. However, if substituted analogues were to be synthesized, the choice of synthetic route would be critical. For instance, if a chiral diol were used as a starting material, the stereochemistry would need to be preserved or inverted in a controlled manner, for which reactions like the Mitsunobu reaction are well-suited due to their characteristic inversion of stereochemistry. organic-chemistry.orgnih.gov

Development of Novel Synthetic Pathways to "Ethanol, 2-[3-(phenylmethoxy)propoxy]-"

Based on the retrosynthetic analysis, the key challenge lies in the selective formation of the ether linkages.

Stereoselective and Regioselective Formation of Ether Linkages

The Williamson ether synthesis is a classical and versatile method for preparing symmetrical and unsymmetrical ethers. wikipedia.orgbyjus.com It typically involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com

For the synthesis of "Ethanol, 2-[3-(phenylmethoxy)propoxy]-", a modified Williamson approach can be envisioned. Following Disconnection A , the synthesis would proceed by first preparing 3-(phenylmethoxy)propan-1-ol. This can be achieved by reacting the sodium salt of 1,3-propanediol with benzyl bromide. The resulting alcohol is then deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. jk-sci.com This alkoxide is subsequently reacted with 2-chloroethanol to form the target molecule.

Reaction Scheme (based on Disconnection A):

HO-(CH₂)₃-OH + NaH → Na⁺⁻O-(CH₂)₃-OH

Na⁺⁻O-(CH₂)₃-OH + PhCH₂Br → PhCH₂O-(CH₂)₃-OH + NaBr

PhCH₂O-(CH₂)₃-OH + NaH → PhCH₂O-(CH₂)₃-O⁻Na⁺

PhCH₂O-(CH₂)₃-O⁻Na⁺ + Cl-CH₂CH₂-OH → PhCH₂O-(CH₂)₃-O-CH₂CH₂-OH + NaCl

A critical consideration in this pathway is the potential for the diol to react at both ends. Using a protecting group strategy or controlling the stoichiometry of the base can enhance the selectivity for the mono-substituted product in the first step.

Reactant 1 Reactant 2 Base Solvent Product
3-(phenylmethoxy)propan-1-ol2-chloroethanolNaHTHFEthanol (B145695), 2-[3-(phenylmethoxy)propoxy]-
1,3-propanediolBenzyl bromideNaHTHF3-(phenylmethoxy)propan-1-ol

The Mitsunobu reaction provides a powerful alternative for the formation of ether bonds, particularly when dealing with sensitive functional groups or when stereochemical inversion is desired. organic-chemistry.orgnih.govwikipedia.org The reaction typically involves an alcohol, a nucleophile (in this case, another alcohol), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

Following Disconnection B , the Mitsunobu reaction could be employed to couple 3-(2-hydroxyethoxy)propan-1-ol with a benzyl alcohol derivative. However, a more direct application would be to couple 3-(phenylmethoxy)propan-1-ol with ethylene (B1197577) glycol. In this scenario, one of the hydroxyl groups of ethylene glycol would act as the nucleophile.

A significant advantage of the Mitsunobu reaction is that it proceeds under milder, neutral conditions compared to the strongly basic conditions of the Williamson ether synthesis, which can be beneficial for substrates with base-sensitive functional groups. chemistrysteps.com

Illustrative Mitsunobu Reaction:

PhCH₂O-(CH₂)₃-OH + HO-CH₂CH₂-OH + PPh₃ + DEAD → PhCH₂O-(CH₂)₃-O-CH₂CH₂-OH + Ph₃P=O + EtO₂C-NH-NH-CO₂Et

The primary alcohol of 3-(phenylmethoxy)propan-1-ol is activated by the PPh₃/DEAD system, making it susceptible to nucleophilic attack by one of the hydroxyl groups of ethylene glycol. chemistrysteps.com A large excess of ethylene glycol can be used to favor the formation of the desired mono-etherified product.

Alcohol Nucleophile Reagents Solvent Product
3-(phenylmethoxy)propan-1-olEthylene glycolPPh₃, DEADTHFEthanol, 2-[3-(phenylmethoxy)propoxy]-
Benzyl alcohol3-(2-hydroxyethoxy)propan-1-olPPh₃, DIADDichloromethaneEthanol, 2-[3-(phenylmethoxy)propoxy]-

Introduction and Selective Functionalization of Hydroxyl Groups in Complex Environments

A plausible synthetic route begins with the mono-benzylation of 1,3-propanediol. Since both hydroxyl groups in this symmetrical diol are primary and electronically identical, achieving mono-functionalization over di-functionalization requires precise control. While using a substoichiometric amount of the benzylating agent can yield the desired product, it is often inefficient.

Advanced catalytic methods offer a more elegant solution. Organocatalysis, in particular, has made significant strides in the regioselective functionalization of diols. rsc.org Catalysts incorporating motifs like boronic acids can reversibly bind to a diol, creating a transient intermediate that directs the reaction to a specific hydroxyl group. rsc.org The observed selectivity is governed by a combination of steric and electronic factors, as well as non-covalent interactions between the substrate and the catalyst, mimicking enzymatic precision. rsc.orgnih.gov These catalytic systems operate under mild conditions, avoiding the need for stoichiometric activating agents and simplifying the reaction process. rsc.org

Optimization of Protecting Group Strategies for Multiple Functional Groups

Protecting groups (PGs) are indispensable tools in multi-step synthesis, serving to temporarily mask a reactive functional group to prevent it from undergoing unwanted reactions. zmsilane.com In the synthesis of "Ethanol, 2-[3-(phenylmethoxy)propoxy]-", the benzyl (Bn) group used to functionalize the 1,3-propanediol precursor also acts as a protecting group. The benzyl group is a robust choice, stable across a wide range of reaction conditions, including the basic media often used for subsequent etherification steps (e.g., Williamson ether synthesis). highfine.com Its removal is typically achieved under neutral conditions via catalytic hydrogenolysis (H₂/Pd-C), a method that is orthogonal to the cleavage of many other common protecting groups.

An optimized synthetic strategy must consider the orthogonality of all protecting groups used. For instance, if a subsequent transformation were required at a different position in the molecule, the terminal hydroxyl group of the target compound could be protected with a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) group. This silyl ether can be selectively removed using fluoride (B91410) ions (e.g., TBAF) or mild acid, leaving the benzyl ether intact. highfine.com This orthogonal approach allows for the sequential and selective manipulation of different functional groups within the same molecule. The selection of an appropriate protecting group strategy is critical and depends on the stability of the group to all subsequent reaction conditions and the ease of its selective removal. numberanalytics.com

Protecting GroupAbbreviationTypical Installation ReagentsStabilityCommon Deprotection Methods
BenzylBnBnBr, NaHStable to base, mild acid, oxidation, reduction (non-catalytic)H₂, Pd/C (Hydrogenolysis) highfine.com
tert-ButyldimethylsilylTBDMSTBDMS-Cl, ImidazoleStable to base, mild aqueous conditionsF⁻ (e.g., TBAF), H⁺ (e.g., AcOH, HCl) highfine.com
TetrahydropyranylTHPDihydropyran (DHP), H⁺ catalyst (e.g., PPTS)Stable to base, nucleophiles, organometallicsAqueous acid (e.g., HCl, AcOH) zmsilane.com
MethoxymethylMOMMOM-Cl, DIPEAStable to baseStrong acid (e.g., HCl) highfine.com

Process Optimization and Scalability Studies for "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" Production

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires rigorous optimization to ensure economic viability, safety, and efficiency. almacgroup.com This involves detailed screening of reaction parameters and investigation of more advanced reagents and technologies.

The key bond-forming step in the synthesis of "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" is the etherification between the alkoxide of 3-(benzyloxy)propan-1-ol and a two-carbon electrophile like 2-bromoethanol. This reaction, a classic Williamson ether synthesis, is highly sensitive to reaction conditions. numberanalytics.com

Optimization would involve screening several parameters:

Base: While sodium hydride (NaH) is effective for generating the alkoxide, its cost and handling risks are concerns on a large scale. Alternative bases such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) would be evaluated, possibly in conjunction with phase-transfer catalysis. numberanalytics.com

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) facilitate the SN2 reaction but are difficult to remove and pose environmental concerns. numberanalytics.com Screening would include greener solvent alternatives.

Temperature and Concentration: These parameters must be balanced to achieve a reasonable reaction rate while minimizing side reactions, such as the elimination of the alkyl halide. masterorganicchemistry.com

The following table illustrates a hypothetical screening process for the etherification step.

EntryBaseSolventTemperature (°C)Yield (%)
1NaHTHF6575
2NaHDMF2585
3KOHDMSO4060
4KOH / TBAB (PTC)Toluene (B28343)8082

Hypothetical data for the reaction of 3-(benzyloxy)propan-1-ol with 2-bromoethanol. TBAB = Tetrabutylammonium bromide.

Modern synthetic chemistry offers several alternatives to the traditional Williamson synthesis that can enhance efficiency and sustainability.

Phase-Transfer Catalysis (PTC): As suggested in the table above, using a phase-transfer catalyst like a quaternary ammonium (B1175870) salt can facilitate the reaction between an inorganic base (in an aqueous or solid phase) and the organic reactants. numberanalytics.com This often allows for milder conditions, easier work-up, and the use of less hazardous solvents.

Catalytic Dehydrative Etherification: A highly attractive, greener alternative is the direct coupling of two different alcohols—in this case, 3-(benzyloxy)propan-1-ol and ethylene glycol—promoted by a catalyst. researchgate.netnih.gov This reaction produces water as the only byproduct, significantly improving atom economy. The primary challenge is achieving high cross-etherification selectivity over the self-condensation of each alcohol.

Flow Chemistry: Performing the synthesis in a continuous flow reactor rather than a batch reactor can offer significant advantages for scalability. Flow systems provide superior control over reaction parameters like temperature and mixing, leading to improved yields, higher purity, and enhanced operational safety. researchgate.net

Principles of Green Chemistry and Sustainable Synthesis Applied to "Ethanol, 2-[3-(phenylmethoxy)propoxy]-"

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. alfa-chemistry.com Key metrics used to evaluate the "greenness" of a reaction are atom economy and the E-Factor.

Atom Economy (AE) measures the efficiency of a reaction in converting the mass of reactants into the desired product. The E-Factor quantifies the amount of waste produced relative to the amount of product. An ideal reaction has an AE of 100% and an E-Factor of 0.

A comparison of the traditional Williamson ether synthesis with a potential catalytic dehydrative route for producing "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" highlights the benefits of green chemistry.

Route A: Williamson Ether Synthesis C₁₀H₁₄O₂ + NaH + C₂H₅BrO → C₁₂H₁₈O₃ + NaBr + H₂ This route generates a stoichiometric amount of sodium bromide salt as waste, leading to a low atom economy and a high E-Factor. acs.org

Route B: Catalytic Dehydrative Etherification C₁₀H₁₄O₂ + C₂H₆O₂ --(Catalyst)--> C₁₂H₁₈O₃ + H₂O This route is far more efficient, producing only water as a byproduct. researchgate.net It has a significantly higher atom economy and a much lower theoretical E-Factor.

The following table provides a quantitative comparison of these two synthetic strategies.

MetricRoute A: Williamson SynthesisRoute B: Catalytic Dehydration
Reactant MW Sum166.22 + 24.00 + 124.97 = 315.19 g/mol166.22 + 62.07 = 228.29 g/mol
Product MW210.27 g/mol210.27 g/mol
Byproduct(s)NaBr, H₂H₂O
Atom Economy(210.27 / 315.19) * 100% = 66.7%(210.27 / 228.29) * 100% = 92.1%
Theoretical E-Factor(102.89 + 2.02) / 210.27 = 0.5018.02 / 210.27 = 0.086

This analysis clearly demonstrates that applying green chemistry principles by choosing a catalytic, high-atom-economy route leads to a more sustainable and efficient synthesis of "Ethanol, 2-[3-(phenylmethoxy)propoxy]-".

Utilization of Benign Solvents and Renewable Feedstocks

The chemical industry is increasingly focusing on the development of sustainable synthetic routes that minimize environmental impact. This includes the use of benign solvents and renewable feedstocks in the production of specialty chemicals like "Ethanol, 2-[3-(phenylmethoxy)propoxy]-". Research in this area aims to replace traditional, often hazardous, solvents and petroleum-based starting materials with greener alternatives.

The synthesis of ethers, such as "Ethanol, 2-[3-(phenylmethoxy)propoxy]-", is often accomplished through the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method, while versatile, traditionally relies on polar aprotic solvents and starting materials derived from fossil fuels. However, recent advancements in green chemistry offer more ecologically sound approaches.

One promising strategy involves the use of 1,3-propanediol derived from biological sources as a key starting material. plapiqui.edu.ar Fermentation processes utilizing renewable resources like glucose can produce 1,3-propanediol, providing a sustainable alternative to petroleum-derived counterparts. plapiqui.edu.ar This bio-based 1,3-propanediol can then be utilized in subsequent chemical transformations.

The choice of solvent is another critical aspect of green synthesis. Propylene (B89431) carbonate has been identified as a green and recyclable solvent for the etherification of benzyl alcohols. nih.gov Its low toxicity and biodegradability make it a superior alternative to many conventional solvents. Furthermore, the application of phase-transfer catalysis (PTC) can enable reactions to be carried out in water or even under solvent-free conditions, significantly reducing the environmental footprint of the synthesis. researchgate.netresearchgate.net

To further enhance the efficiency and sustainability of the synthesis, alternative energy sources such as microwave and ultrasound irradiation have been explored. researchgate.netrsc.org These techniques have been shown to accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. researchgate.netnih.govnih.govmdpi.commdpi.com For instance, the combination of microwave and ultrasound has been successfully applied to the Williamson ether synthesis, often eliminating the need for phase-transfer catalysts. researchgate.net

A potential green synthetic pathway to "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" could, therefore, involve the initial mono-benzylation of bio-derived 1,3-propanediol. This can be followed by a second etherification step with a suitable ethylene glycol derivative, ideally also from a renewable source. The use of benign solvents like propylene carbonate or aqueous systems under phase-transfer catalysis, potentially enhanced by microwave or ultrasound, would be central to such a green methodology.

The following table summarizes research findings on related etherification reactions, highlighting the benefits of employing benign solvents and renewable feedstocks.

Reaction/Methodology Key Findings Advantages Reference(s)
Catalytic Etherification of Benzyl AlcoholsUse of propylene carbonate as a green and recyclable solvent with an iron catalyst.Environmentally friendly solvent, potential for catalyst recycling. nih.gov
Glycerol Etherification with Benzyl AlcoholUse of solid acid catalysts in solvent-free conditions.Avoids the use of solvents, potential for catalyst reuse. mdpi.com
Microwave and Ultrasound-Assisted Williamson Ether SynthesisReactions can be performed in the absence of a phase-transfer catalyst, sometimes in water.Reduced reaction times, elimination of auxiliary substances, use of water as a solvent. researchgate.netrsc.org
Synthesis from Bio-derived 1,3-Propanediol1,3-Propanediol can be produced from renewable feedstocks via fermentation.Utilization of a renewable starting material, reducing reliance on fossil fuels. plapiqui.edu.ar

Mechanistic Investigations of Chemical Transformations Involving Ethanol, 2 3 Phenylmethoxy Propoxy

Reactivity Profiling of the Ether Moiety in "Ethanol, 2-[3-(phenylmethoxy)propoxy]-"

The molecule contains two distinct ether linkages: a simple dialkyl ether and a benzyl (B1604629) ether. The benzylic C-O bond is generally more reactive and susceptible to cleavage due to the stability of the resulting benzyl carbocation or radical intermediate.

Ether cleavage typically requires strong reagents or specific catalysts. The two ether groups in "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" would likely exhibit differential reactivity.

Acid-Catalyzed Cleavage : Strong acids such as HBr and HI can cleave ethers. libretexts.orgkhanacademy.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. For the aliphatic ether portion, this would likely be an SN2 reaction. libretexts.org However, the benzylic ether is more prone to cleavage. youtube.comyoutube.com Under acidic conditions that favor an SN1 mechanism, the benzylic C-O bond would preferentially cleave to form a stable benzyl carbocation. youtube.com Therefore, treatment with excess strong acid would be expected to yield 3-(2-hydroxyethoxy)propan-1-ol and benzyl halide.

Hydrogenolysis : A common and mild method for cleaving benzyl ethers is catalytic hydrogenolysis. youtube.comyoutube.com This reaction typically employs a palladium on carbon (Pd/C) catalyst with hydrogen gas. youtube.com The reaction is highly selective for the benzylic C-O bond, leaving other ether and alcohol functionalities intact. youtube.com This process would convert "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" into toluene (B28343) and 2-(3-hydroxypropoxy)ethanol.

Oxidative Cleavage : Benzyl ethers can be cleaved oxidatively. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can selectively cleave benzyl ethers, particularly those with electron-donating groups on the aromatic ring. organic-chemistry.org Visible-light-mediated photoredox catalysis has also emerged as a method for the oxidative debenzylation, offering a mild alternative to harsher methods. nih.gov Another approach involves oxidation of the benzylic position to a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions. siu.edu

A summary of potential cleavage reactions for the benzylic ether in analogous systems is presented in Table 1.

Reaction Type Reagents General Products Selectivity
Acidic CleavageHBr, HIAlcohol and Benzyl HalidePreferential cleavage of the benzylic ether over the alkyl ether. libretexts.orgyoutube.com
HydrogenolysisH₂, Pd/CAlcohol and TolueneHighly selective for the benzylic C-O bond. youtube.comyoutube.com
Oxidative CleavageDDQ, Visible Light PhotocatalysisAlcohol and Benzaldehyde/Benzoic AcidCan be highly selective for the benzyl ether. organic-chemistry.orgnih.gov

While less common for this specific structure, intramolecular rearrangements are a possibility under certain conditions.

organic-chemistry.orgacs.org-Wittig Rearrangement : Upon treatment with a strong base like an organolithium reagent, benzyl ethers can undergo a organic-chemistry.orgacs.org-Wittig rearrangement. acs.org This involves the deprotonation of the benzylic carbon followed by a rearrangement to form a more stable alkoxide. For "Ethanol, 2-[3-(phenylmethoxy)propoxy]-", this could potentially lead to the formation of a substituted benzyl alcohol derivative.

Fries-Type Rearrangement : Although the Fries rearrangement is characteristic of phenolic esters, analogous rearrangements involving Lewis acids could theoretically be envisioned, though they are not commonly reported for this type of ether. doubtnut.comsigmaaldrich.comajchem-a.com

Exploration of the Hydroxyl Group Reactivity and Derivatization Pathways

The primary hydroxyl group in "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" is a key site for chemical modification through oxidation, acylation, and alkylation.

Oxidation : Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, depending on the reagents and conditions. libretexts.orgchemguide.co.uklibretexts.org

To Aldehydes : Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. libretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation. libretexts.org Mechanochemical methods using TEMPO under ambient air have also been shown to be effective for the selective oxidation of primary alcohols to aldehydes without over-oxidation. nih.gov

To Carboxylic Acids : Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often with heating under reflux, will oxidize the primary alcohol to a carboxylic acid. chemguide.co.uk

A comparison of common oxidizing agents for primary alcohols is provided in Table 2.

Oxidizing Agent Typical Product from Primary Alcohol Notes
Pyridinium Chlorochromate (PCC)AldehydeMilder reagent, stops oxidation at the aldehyde. libretexts.org
Dess-Martin Periodinane (DMP)AldehydeOffers high yields and mild, non-acidic conditions. libretexts.org
TEMPO/NaOClAldehydeSelective oxidation, often used in greener synthetic protocols. nih.gov
Chromic Acid (H₂CrO₄)Carboxylic AcidStrong oxidizing agent, requires careful control. chemguide.co.uk
Potassium Permanganate (KMnO₄)Carboxylic AcidPowerful oxidizing agent, can cleave other bonds if not controlled.

Reduction : The hydroxyl group itself is not reducible. However, it can be converted into a better leaving group (e.g., a tosylate) and then subjected to reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄) to yield the corresponding alkane, though this is a multi-step process.

Acylation : The hydroxyl group can be readily acylated to form esters. This is typically achieved by reacting the alcohol with an acyl halide or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. youtube.comallen.in This reaction is a fundamental transformation in organic synthesis.

Alkylation : To form an ether at the hydroxyl position (alkylation), the alcohol is typically first deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide can then react with an alkyl halide in a Williamson ether synthesis. organic-chemistry.org

Kinetic and Thermodynamic Aspects of Reactions Involving "Ethanol, 2-[3-(phenylmethoxy)propoxy]-"

Specific kinetic and thermodynamic data for reactions involving "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" are not available. However, general principles can be applied from studies of similar reactions.

Etherification/Ether Cleavage : Etherification reactions, such as the formation of diethyl ether from ethanol (B145695), are typically equilibrium-controlled processes. researchgate.net The thermodynamics of these reactions, including the enthalpy of reaction, have been studied for simple systems. acs.orgacs.org For instance, the formation of tert-amyl methyl ether (TAME) has a standard molar reaction enthalpy of around -27 to -35 kJ/mol, indicating an exothermic process. acs.org Ether cleavage with strong acids is also temperature-dependent, with reaction rates increasing at higher temperatures. khanacademy.org

Oxidation of Alcohols : The oxidation of alcohols is a thermodynamically favorable process. The kinetics of alcohol oxidation can vary significantly depending on the substrate and the oxidizing agent used.

Acylation/Alkylation : These are generally robust and high-yielding reactions. The kinetics of the Williamson ether synthesis, being an SN2 reaction, are sensitive to the steric hindrance of the reactants.

Determination of Rate Laws and Activation Parameters

Activation parameters, such as activation energy (Ea), are crucial for understanding the temperature dependence of reaction rates. ox.ac.uk The Arrhenius equation describes this relationship, where a higher activation energy corresponds to a reaction that is more sensitive to changes in temperature. ox.ac.uk These parameters provide insight into the energy barrier that must be overcome for reactants to transform into products. ox.ac.uk

Equilibrium Studies of Reversible Transformations

For reversible reactions, equilibrium studies are conducted to determine the position of the equilibrium, which is quantified by the equilibrium constant (K). This constant is the ratio of the concentrations of products to reactants at equilibrium, each raised to the power of its stoichiometric coefficient. Understanding the equilibrium is vital for optimizing reaction conditions to favor the desired product. Factors such as temperature, pressure, and concentration can shift the equilibrium position.

Stereochemical Outcomes and Diastereoselectivity in Reactions

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this on chemical reactions. sydney.edu.au In many chemical transformations, a new stereocenter can be formed. sydney.edu.au The stereochemical outcome of a reaction describes the specific stereoisomers that are produced.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. Diastereomers are stereoisomers that are not mirror images of each other. sydney.edu.au The degree of diastereoselectivity is often expressed as a diastereomeric ratio (d.r.). Achieving high diastereoselectivity is a significant goal in organic synthesis, particularly in the preparation of pharmaceutical compounds where only one diastereomer may possess the desired biological activity. mdpi.com The stereochemical outcome is often influenced by the reaction mechanism, the structure of the substrate, and the reagents or catalysts used. nih.gov

Catalytic Applications in Reactions

Catalysis is the process of increasing the rate of a chemical reaction by adding a substance known as a catalyst. cas.org Catalysts are not consumed in the reaction and work by providing an alternative reaction pathway with a lower activation energy. ox.ac.ukcas.org

Homogeneous and Heterogeneous Catalysis for Specific Transformations

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, for example, all dissolved in the same solvent. upertis.ac.id These systems often exhibit high selectivity and activity under mild reaction conditions. upertis.ac.id

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. upertis.ac.id A common example is a solid catalyst with liquid or gaseous reactants. These catalysts are often favored in industrial processes due to the ease of separating the catalyst from the reaction mixture. upertis.ac.id

Metal-Mediated and Organocatalytic Approaches

Metal-mediated catalysis utilizes metal complexes to catalyze reactions. Transition metals are particularly versatile and are used in a wide array of transformations, including cross-coupling reactions and hydrogenations. cas.org The catalytic activity can be tuned by modifying the ligands attached to the metal center.

Organocatalysis is a form of catalysis that uses small organic molecules as the catalyst. beilstein-journals.org This field has grown rapidly as an alternative to metal-based catalysts, offering advantages in terms of lower toxicity and cost. Organocatalysts can be designed to promote a wide range of stereoselective reactions. beilstein-journals.org

Computational and Theoretical Chemistry Studies of Ethanol, 2 3 Phenylmethoxy Propoxy

Quantum Mechanical Calculations of Molecular Structure and Electronic Properties

Quantum mechanical (QM) calculations, often based on Density Functional Theory (DFT), are used to model the electronic structure of a molecule to predict its geometry, energy, and various chemical properties.

Due to the presence of several single bonds, "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" can adopt a vast number of different three-dimensional shapes, or conformations. A conformational analysis is a systematic study to find the most stable of these arrangements. This process involves calculating the potential energy of the molecule as its bonds are rotated.

Illustrative Data Table: Predicted Relative Energies of Stable Conformers This interactive table illustrates how the results of a conformational analysis for "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" would be presented. The energies are relative to the most stable conformation (Global Minimum).

Conformer IDRelative Energy (kJ/mol)Key Dihedral Angles (degrees)Population (%) at 298 K
Global Minimum 0.00C-O-C-C = 178°, O-C-C-O = 65°45%
Local Minimum 1 2.50C-O-C-C = 68°, O-C-C-O = 180°25%
Local Minimum 2 5.10C-O-C-C = -70°, O-C-C-O = 62°15%
Local Minimum 3 8.00C-O-C-C = 175°, O-C-C-O = -68°10%
Other >10.00Various5%

Note: The data in this table is hypothetical and for illustrative purposes only.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. nih.gov

For "Ethanol, 2-[3-(phenylmethoxy)propoxy]-", an analysis would likely show the HOMO localized around the oxygen atoms and the phenyl ring's pi system, which are electron-rich areas. The LUMO would likely be distributed over the benzyl (B1604629) and alkoxy groups. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap suggests higher reactivity.

Electron density distribution maps would visually complement this analysis, showing where electrons are concentrated (electron-rich regions) and where they are deficient (electron-poor regions). This is crucial for predicting sites of electrophilic or nucleophilic attack and understanding non-covalent interactions.

Molecular Dynamics Simulations for Understanding Conformational Flexibility and Solvent Interactions

While QM methods are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing a "movie" of molecular life.

An MD simulation of "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" would reveal its conformational flexibility in real-world conditions. By placing the molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol (B145695), or a nonpolar solvent like hexane), researchers can observe how the molecule folds, unfolds, and transitions between its stable conformations.

In a polar solvent like water, the molecule would likely adopt conformations where its polar hydroxyl (-OH) group is exposed to the solvent to form hydrogen bonds, while the nonpolar phenyl group might be more shielded. In a nonpolar solvent, the opposite might occur. These simulations can measure the rates of conformational change and identify which solvent-solute interactions are most important for stabilizing specific shapes.

MD simulations are particularly well-suited for studying how multiple molecules interact. At higher concentrations, molecules of "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" could potentially aggregate. Simulations can predict whether this aggregation is likely and what structures these aggregates might form.

For instance, the molecules might arrange themselves into micelles in an aqueous environment, with the hydrophobic phenylmethoxypropyl "tails" clustering together and the hydrophilic ethanol "heads" facing the water. The simulation would analyze the specific intermolecular forces driving this assembly, such as hydrogen bonds between the hydroxyl groups of different molecules or pi-stacking interactions between the phenyl rings. Studies on other amphiphilic molecules, like 2-butanol, have shown that such aggregation behavior is common and significantly affects the properties of the solution. nih.gov

Illustrative Data Table: Simulated Diffusion Coefficients in Various Solvents This table shows the type of data that could be generated from MD simulations to describe the dynamic behavior of the molecule.

SolventTemperature (K)Predicted Self-Diffusion Coefficient (10⁻⁹ m²/s)Primary Intermolecular Interaction
Water 2980.45Hydrogen Bonding (Solute-Solvent)
Ethanol 2980.95Hydrogen Bonding & Dispersion
Hexane 2982.10van der Waals / Dispersion

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical Prediction of Spectroscopic Parameters and Their Interpretation

Computational quantum chemistry offers robust methods for the a priori prediction of spectroscopic data. These theoretical spectra are invaluable for the interpretation of experimental results and for the structural elucidation of complex molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Theoretical calculations, particularly those employing Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net For "Ethanol, 2-[3-(phenylmethoxy)propoxy]-", a computational approach would involve geometry optimization of the molecule's ground state conformation, followed by the calculation of NMR shielding tensors using a method such as Gauge-Including Atomic Orbitals (GIAO).

The predicted chemical shifts for the protons and carbons in "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" would be expected to follow established trends for ethers. fiveable.melibretexts.orgpressbooks.publibretexts.org Specifically, the protons on carbons adjacent to the ether oxygen atoms (α-protons) would exhibit a downfield shift, typically in the range of 3.4-4.5 ppm, due to the deshielding effect of the electronegative oxygen. libretexts.orgpressbooks.pub Similarly, the corresponding carbon atoms would be expected to resonate in the 50-80 ppm range in the ¹³C NMR spectrum. pressbooks.pub A hypothetical table of predicted chemical shifts is presented below, based on these principles and calculations for analogous structures.

Atom Hypothetical Predicted ¹H Chemical Shift (ppm) Hypothetical Predicted ¹³C Chemical Shift (ppm)
Phenyl-CH₂-O4.570
O-CH₂-CH₂-CH₂-O3.668
O-CH₂-CH₂-CH₂-O1.930
O-CH₂-CH₂-O-CH₂-CH₂-OH3.772
O-CH₂-CH₂-OH3.561
Aromatic C-H7.2-7.4127-129
Aromatic C (quaternary)-138

This interactive table provides hypothetical predicted NMR chemical shifts for "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" based on established principles of computational chemistry and known values for similar ether compounds.

Infrared (IR) spectroscopy provides a fingerprint of a molecule's vibrational modes. Computational methods can simulate the IR spectrum by calculating the harmonic vibrational frequencies and their corresponding intensities. acs.orgaip.org For "Ethanol, 2-[3-(phenylmethoxy)propoxy]-", DFT calculations, often with a functional like B3LYP, would be employed to compute the force constants and dipole moment derivatives with respect to the nuclear coordinates. researchgate.net

A key feature in the predicted IR spectrum would be the strong C-O stretching vibrations characteristic of ethers, typically appearing in the 1000-1300 cm⁻¹ region. fiveable.melibretexts.orglibretexts.org Phenyl alkyl ethers often show two distinct C-O stretching bands. pressbooks.pub Additionally, the presence of the hydroxyl group (-OH) would result in a characteristic broad absorption band in the 3200-3600 cm⁻¹ region. To improve the agreement between theoretical and experimental spectra, calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational model. researchgate.net

Vibrational Mode Hypothetical Predicted Frequency (cm⁻¹) (Scaled) Expected Intensity
O-H Stretch3350Strong, Broad
Aromatic C-H Stretch3030-3080Medium
Aliphatic C-H Stretch2850-2960Strong
Aromatic C=C Stretch1450-1600Medium-Weak
C-O Stretch (Aryl-Alkyl Ether)1250Strong
C-O Stretch (Dialkyl Ether)1100Strong

This interactive table presents a hypothetical set of key vibrational frequencies for "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" as would be predicted by computational simulations.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation patterns of ethers are well-characterized and can be rationalized and predicted using computational chemistry. youtube.com The primary fragmentation pathways for ethers include heterolytic cleavage of the C-O bond and homolytic cleavage (α-cleavage) of a C-C bond adjacent to the oxygen. youtube.com

For "Ethanol, 2-[3-(phenylmethoxy)propoxy]-", ab initio or DFT calculations can be used to determine the energies of the parent molecular ion and its various potential fragment ions and radicals. nih.gov This allows for the prediction of the most likely fragmentation pathways by identifying the lowest energy routes. For example, the loss of the benzyl group to form a stable benzyl cation (m/z 91) would be a highly probable fragmentation. Another expected fragmentation would be the α-cleavage leading to the formation of an oxonium ion.

Fragmentation Pathway Key Fragment Ion Structure Hypothetical Predicted m/z
Benzylic C-O Cleavage[C₇H₇]⁺91
α-Cleavage adjacent to ethoxy group[CH₂=O⁺-CH₂CH₂OH]75
Cleavage of propoxy chain[C₆H₅CH₂OCH₂CH₂CH₂]⁺149

This interactive table outlines plausible fragmentation pathways and the corresponding mass-to-charge ratios for "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" under mass spectrometry conditions, as would be investigated by theoretical methods.

Reaction Mechanism Elucidation via Computational Transition State Theory

Computational transition state theory is a powerful tool for mapping out the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms, kinetics, and thermodynamics. wikipedia.org

A critical aspect of understanding a chemical reaction is the identification of the transition state—the highest energy point along the reaction coordinate. wikipedia.org For reactions involving "Ethanol, 2-[3-(phenylmethoxy)propoxy]-", such as its synthesis or decomposition, computational methods can be used to locate the geometries of these fleeting transition state structures. For instance, in the acid-catalyzed cleavage of the ether linkages, a protonated ether intermediate would be formed, followed by nucleophilic attack. masterorganicchemistry.comlibretexts.org

Computational studies, often using DFT methods, can map the entire reaction pathway connecting reactants, transition states, and products. acs.org This allows for the differentiation between competing mechanisms, such as Sₙ1 versus Sₙ2 pathways in ether cleavage, by comparing the relative energies of the respective transition states. masterorganicchemistry.com

Once the stationary points (reactants, products, and transition states) on the potential energy surface have been located, their energies can be calculated with high accuracy. The difference in energy between the reactants and the transition state defines the activation energy (Ea), a key determinant of the reaction rate. wikipedia.org

Advanced Applications of Ethanol, 2 3 Phenylmethoxy Propoxy in Synthetic Organic Chemistry

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The unique arrangement of a primary alcohol and a protected ether functionality within "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" makes it a potentially valuable building block for the synthesis of complex molecules. The differential reactivity of these groups allows for selective chemical transformations.

Strategic Integration into Multi-Step Synthetic Sequences

In the context of multi-step organic synthesis, the primary alcohol of "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" can serve as a handle for a variety of transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution. chemrxiv.org The Williamson ether synthesis, a fundamental reaction for forming ethers, can be employed by deprotonating an alcohol to form an alkoxide, which then reacts with an alkyl halide. researchgate.net The presence of the benzyloxy group provides a stable protecting group for a distal hydroxyl function, which can be removed under specific hydrogenolysis conditions at a later stage in the synthetic sequence. This strategic protection is crucial in the synthesis of complex molecules where multiple reactive sites need to be selectively addressed.

For instance, the alcohol moiety could be oxidized to an aldehyde, which could then participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or Wittig reactions. researchgate.net Following these transformations, the benzyl (B1604629) protecting group could be removed to unmask the second hydroxyl group for further functionalization. This stepwise approach allows for the controlled and predictable construction of complex molecular architectures.

Application in the Construction of Natural Product Cores or Analogs

Many natural products, particularly those with polyether or macrolide structures, contain repeating ether and alcohol functionalities. The structure of "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" makes it a hypothetical building block for the synthesis of fragments of such natural products. The benzyloxy group can act as a latent hydroxyl group, which is a common strategy in the total synthesis of complex natural products.

For example, the iterative coupling of similar building blocks could lead to the formation of polyether chains. The primary alcohol could be converted into a leaving group, and the benzyloxy group of another molecule could be deprotected to reveal a nucleophilic alcohol. Subsequent coupling would extend the chain. This strategy is reminiscent of synthetic approaches to polyether ionophore antibiotics.

Reaction Type Reagents and Conditions Product Functionality Potential Application
OxidationPCC, CH₂Cl₂AldehydeCarbon-carbon bond formation (e.g., Wittig, aldol)
Etherification1. NaH, THF; 2. R-XEtherExtension of polyether chains
DeprotectionH₂, Pd/CAlcoholUnmasking of hydroxyl for further reaction
EsterificationR-COOH, DCC, DMAPEsterIntroduction of ester linkages

Role in the Development of Novel Methodologies for Organic Transformations

Beyond its role as a passive building block, "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" could actively participate in the development of new synthetic methods.

As a Precursor for Advanced Reagents or Catalysts

The bifunctional nature of this molecule makes it a candidate for the synthesis of specialized reagents or ligands for catalysis. For instance, the primary alcohol could be modified to incorporate a phosphine (B1218219) or amine ligand, while the ether chain acts as a flexible linker. The terminal phenyl group could also be functionalized to tune the steric or electronic properties of a potential catalyst.

Bifunctional catalysts, which possess two distinct active sites, are of growing interest for their ability to promote cascade reactions. A molecule like "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" could be a precursor to such a catalyst, where one functional group is anchored to a solid support and the other is modified to become a catalytic center.

Participation in Cascade Reactions or One-Pot Syntheses

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. The primary alcohol in "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" could initiate a cascade sequence, for example, through an oxidation-addition sequence. One-pot syntheses, which minimize workup and purification steps, could also leverage the distinct reactivity of the functional groups. chemrxiv.org For instance, a one-pot procedure could involve the selective functionalization of the primary alcohol, followed by a transformation involving the ether linkage, perhaps after deprotection of the benzyl group.

Methodology Potential Role of Ethanol (B145695), 2-[3-(phenylmethoxy)propoxy]- Illustrative Transformation
Cascade ReactionInitiation of the cascade via alcohol oxidationOxidation to aldehyde followed by intramolecular cyclization
One-Pot SynthesisSequential reaction at different functional sitesEsterification of the alcohol followed by deprotection and functionalization of the resulting diol
Catalyst SynthesisBackbone for a bifunctional ligandModification of the alcohol to a phosphine and the phenyl group to a directing group

Hypothetical Application as a Precursor for Advanced Organic Materials

The structure of "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" suggests its potential as a monomer for the synthesis of functional polymers. The primary alcohol can participate in polymerization reactions, such as polyester (B1180765) or polyurethane formation, while the benzyloxy-protected ether side chain can introduce specific properties to the resulting material.

Upon polymerization through the alcohol functionality, the resulting polymer would have pendant benzyloxypropoxy side chains. The subsequent removal of the benzyl protecting groups would yield a hydrophilic polymer with dangling hydroxyl groups. These hydroxyl groups could then be further functionalized to create materials with tailored properties, such as drug-delivery vehicles, hydrogels, or functional coatings. The controlled introduction of functional groups is a key aspect of modern materials science.

For example, polymerization with a diacid chloride would yield a polyester. Deprotection of the benzyl groups would result in a polyester with pendant hydroxyl groups, which could be used for post-polymerization modification.

| Polymer Type | Co-monomer | Potential Polymer Properties | Post-Polymerization Modification | | --- | --- | --- | | Polyester | Diacid or Diacid Chloride | Hydrophobicity, processability | Deprotection to reveal hydroxyls for cross-linking or grafting | | Polyurethane | Diisocyanate | Elastomeric properties, tunable mechanics | Functionalization of pendant hydroxyls with bioactive molecules | | Polyether | Epoxide (after converting alcohol to alkoxide) | Increased flexibility, hydrophilicity | Grafting of other polymer chains from the hydroxyl groups |

Role in Polymerization Reactions for Defined Architectures (focus on synthesis, not material characteristics)

The primary alcohol functional group in "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" allows it to serve as a key initiator in ring-opening polymerization (ROP) of various cyclic monomers, such as lactones, lactides, and epoxides. acs.orgresearchgate.netyoutube.com This initiation step is fundamental to the synthesis of polymers with well-defined architectures, including controlled molecular weights and specific end-group functionalities. The mechanism of initiation typically involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the monomer, often catalyzed by a suitable agent like stannous octoate for polyesters or a strong base for polyethers. researchgate.netpolylactide.com

The "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" molecule, upon initiating polymerization, becomes the α-end group of the growing polymer chain. The phenylmethoxypropoxy moiety, therefore, constitutes the initial segment of the polymer. This is particularly significant as the benzyl ether can act as a latent hydroxyl group. Benzyl ethers are known to be stable protecting groups under a variety of reaction conditions but can be cleaved under specific, often mild, conditions such as catalytic hydrogenolysis or visible-light-mediated oxidative debenzylation. nih.govorganic-chemistry.orgacs.org This latent functionality allows for the synthesis of polymers with a protected hydroxyl group at one end, which can be deprotected post-polymerization for further modification or for the creation of block copolymers. nyu.edunih.gov

For instance, in the synthesis of polylactide (PLA), "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" can be used as an initiator to produce a polymer chain with a phenylmethoxypropoxy group at one terminus. Subsequent debenzylation would yield a hydroxyl-terminated PLA, which can then be used in further reactions, such as chain extension or grafting. nih.gov This strategy provides a pathway to more complex polymer structures that are not directly accessible through conventional polymerization methods.

The table below illustrates a hypothetical reaction scheme for the initiation of lactide polymerization using "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" and the subsequent deprotection step.

Step Reaction Reactants Product Significance
1. Initiation Ring-Opening Polymerization"Ethanol, 2-[3-(phenylmethoxy)propoxy]-", L-lactide, Sn(Oct)₂Poly(L-lactide) with a phenylmethoxypropoxy end-groupIntroduces a protected hydroxyl functionality at the polymer chain end. nih.gov
2. Deprotection Catalytic HydrogenolysisPhenylmethoxypropoxy-terminated PLA, H₂, Pd/CHydroxyl-terminated PLA, Toluene (B28343)Reveals a reactive hydroxyl group for further functionalization. organic-chemistry.org

This approach of using a functional initiator with a protected group is a powerful tool for creating polymers with defined end-group chemistry, which is crucial for applications requiring specific surface properties or for the synthesis of more complex macromolecular structures like block copolymers or star polymers. cmu.eduresearchgate.net

Use in the Synthesis of Functionalized Dendrimers or Self-Assembling Systems

The structural features of "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" also lend themselves to the synthesis of dendrimers and other self-assembling systems. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.govnih.govmdpi.commdpi.com Their synthesis can be approached through divergent or convergent strategies, both of which rely on the use of precisely functionalized building blocks. nih.govmdpi.com

In a convergent dendrimer synthesis, "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" could be utilized as a surface group for a dendron. The phenylmethoxy group provides a relatively non-polar, hydrophobic character to the dendrimer periphery. acs.org The synthesis would involve attaching this molecule to the outer layer of a growing dendron. The benzyl ether can also serve as a protecting group for a terminal hydroxyl functionality, which can be deprotected in the final dendrimer structure to introduce peripheral hydroxyl groups. nih.gov These hydroxyl groups can enhance the dendrimer's hydrophilicity and provide sites for further conjugation with other molecules. nih.gov

The amphiphilic nature that can be imparted by the combination of the hydrophobic phenylmethoxy group and a hydrophilic core or deprotected hydroxyl groups can drive the self-assembly of these dendrimers or related molecules in solution. nih.govnih.govnih.gov Amphiphilic molecules can spontaneously organize into various ordered structures, such as micelles, vesicles, or nanotubes, in a process driven by the minimization of unfavorable interactions between the hydrophobic parts of the molecules and the aqueous solvent. nih.govnih.govrsc.orguni-muenster.deipfdd.de

For example, a dendron synthesized with "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" on its surface would possess a hydrophobic periphery. If the focal point of this dendron is hydrophilic, the resulting amphiphilic dendron could self-assemble in water to form micellar structures with a hydrophobic core and a hydrophilic corona. nih.gov The table below outlines the potential role of "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" in the convergent synthesis of a functionalized dendron.

Stage Process Role of "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" Resulting Feature
Dendron Synthesis Convergent GrowthAttachment to the periphery of the growing dendron.Forms a benzyloxy-terminated surface. nih.gov
Functionalization Deprotection (optional)Cleavage of the benzyl ether to reveal a hydroxyl group.Creates a hydroxyl-functionalized dendrimer surface. nih.gov
Self-Assembly Spontaneous OrganizationThe amphiphilic nature (hydrophobic benzyloxy and hydrophilic core/deprotected hydroxyl) drives assembly.Formation of micelles, vesicles, or other supramolecular structures. nih.govnih.govrsc.org

The ability to control the surface functionality of dendrimers and the self-assembly of tailored molecules is critical for applications in areas such as drug delivery, catalysis, and materials science. The use of building blocks like "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" provides a synthetic handle to precisely engineer the properties of these complex macromolecular systems.

Future Directions and Emerging Research Avenues for Ethanol, 2 3 Phenylmethoxy Propoxy

Exploration of Unconventional Reaction Pathways and Conditions

Current synthetic routes to complex molecules containing the 2-[3-(phenylmethoxy)propoxy] moiety often rely on conventional organometallic methods. For instance, the synthesis of a complex phenyl-methyl derivative involves the reaction of 4-(3-benzyloxypropoxy)-3-(3-methoxypropoxy)-bromobenzene with butyllithium (B86547) at low temperatures, specifically -75° C, to form a lithiated species for subsequent reaction. google.com While effective, this represents a baseline from which unconventional methods could offer significant improvements in terms of efficiency, safety, and environmental impact.

Future research may focus on adapting modern synthetic technologies that avoid cryogenic conditions and strong organometallic bases. Potential areas of exploration include:

Mechanochemistry: Utilizing ball-milling to drive the etherification reactions, potentially solvent-free, reducing waste and energy consumption.

Photoredox Catalysis: Employing light and a photocatalyst to generate reactive intermediates under mild conditions, offering alternative pathways for C-O bond formation.

Microwave-Assisted Synthesis: Using microwave irradiation to dramatically reduce reaction times for the Williamson ether synthesis, the classical method for preparing such ethers.

These technologies, while not yet documented for this specific compound, represent a significant frontier for developing more sustainable and efficient syntheses.

Integration into Flow Chemistry and Microfluidic Reactor Systems

Flow chemistry, or the use of continuous-flow reactors (CFRs), offers enhanced control over reaction parameters, improved safety for hazardous reactions, and simplified scalability. While the synthesis of "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" itself has not been explicitly detailed in flow, research on related structures demonstrates the high potential for this technology.

Studies have successfully employed flow reactors for transformations of the benzyloxy group, a key feature of the target molecule. For example, the hydrogenolysis of β-benzyloxy amides to their corresponding alcohols has been efficiently performed in an H-Cube continuous-flow hydrogenator. nih.govacs.org This process allows for safe, on-demand hydrogen generation and precise control over temperature and pressure, leading to high yields and purities. nih.gov Similarly, microflow reactors have been used for the efficient fluorination of benzyne (B1209423) intermediates derived from benzyloxy-containing precursors, with flow conditions providing higher yields compared to traditional batch reactions. jst.go.jp

The application of flow chemistry to the synthesis of "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" could involve:

Continuous Etherification: Designing a flow process where 1,3-propanediol (B51772) is sequentially reacted with benzyl (B1604629) chloride and then 2-chloroethanol (B45725) (or their equivalents) in a multi-stage reactor with immobilized bases, minimizing intermediate isolation steps.

Automated Deprotection: Integrating a flow hydrogenator, as demonstrated for other benzyloxy compounds, for the selective cleavage of the benzyl ether to yield the corresponding diol if required for downstream applications. researchgate.net

The table below summarizes findings on flow chemistry applications for related benzyloxy compounds, illustrating the potential for adapting these methods.

Reaction TypeSubstrate ClassFlow Reactor TypeKey FindingsReference(s)
HydrogenolysisBicyclic β-benzyloxy amidesH-Cube®Efficient conversion of benzyl ethers to alcohols; pressures up to 20 bar used for more sluggish substrates. nih.govacs.org
Fluorination3-(benzyloxy)benzyneMicroflow reactor with micromixerYields of aryl fluorides were generally higher under flow conditions than in batch; reaction times significantly reduced. jst.go.jp
Protecting Group RemovalGeneral O-benzyl groupsAutomated Flow HydrogenatorEnables automated, sequential debenzylation for library synthesis, optimizing material consumption in discovery phases. researchgate.net

Development of Bio-Inspired Synthetic Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. For a molecule like "Ethanol, 2-[3-(phenylmethoxy)propoxy]-", this represents a largely unexplored but promising research avenue.

Future work could investigate the use of enzymes for key synthetic steps:

Etherases: The discovery and engineering of ether-bond-forming enzymes could provide a direct route to assembling the molecule's backbone, avoiding the use of harsh bases and alkylating agents.

Lipases and Proteases: These enzymes are well-known for their ability to perform highly regioselective and enantioselective reactions. They could be employed for the selective acylation or de-acylation of a precursor diol, allowing for precise differentiation between the two hydroxyl groups if a chiral or asymmetrically modified version of the parent structure were desired.

Oxidoreductases: Alcohol dehydrogenases could be used for the selective oxidation of the primary alcohol in the target molecule to an aldehyde or carboxylic acid, providing a green route to derivatives.

Currently, there is a lack of specific literature applying biocatalysis to the synthesis of this compound, marking it as a frontier for innovative, bio-inspired chemical research.

Advanced Machine Learning and AI Applications in Predicting Reactivity and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. nd.edu While "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" has not been a specific subject of these studies, the tools being developed are directly applicable.

Emerging AI platforms can contribute in several ways:

Retrosynthesis Planning: AI tools like G²Retro and those based on Monte Carlo tree search can analyze the structure of the target molecule and propose multiple, ranked synthetic pathways from simple or commercially available starting materials. substack.com This could uncover more efficient or cost-effective routes than those currently used.

Reaction Outcome Prediction: Transformer-based models, originally developed for language translation, can now "translate" a set of reactants and reagents into a predicted product with high accuracy. nih.gov Such a model could be used to screen potential side reactions or test the feasibility of using novel catalysts or conditions for the synthesis of "Ethanol, 2-[3-(phenylmethoxy)propoxy]-". nih.gov

Yield Optimization: ML algorithms can analyze data from high-throughput experiments to build models that predict reaction yields. nd.edu This would allow researchers to computationally optimize reaction conditions (e.g., temperature, concentration, catalyst loading) before entering the lab, saving time and resources.

The table below outlines how these general AI/ML tools could be specifically applied to research on "Ethanol, 2-[3-(phenylmethoxy)propoxy]-".

AI/ML ToolApplication AreaPotential Impact on "Ethanol, 2-[3-(phenylmethoxy)propoxy]-" ResearchReference(s)
Retrosynthesis Models (e.g., G²Retro, MCTS)Synthesis DesignPropose novel and optimized synthetic routes, potentially identifying cheaper starting materials or fewer reaction steps. substack.com
Reaction Prediction Models (e.g., Molecular Transformer)Reactivity PredictionPredict the major product and potential byproducts for untested reaction conditions, guiding experimental design. nih.gov
Yield Prediction Models (e.g., Random Forests, GNNs)Process OptimizationComputationally screen for optimal reaction conditions to maximize the yield of the target molecule. nd.edu

These computational approaches represent a paradigm shift, moving parts of chemical discovery from the physical lab to a virtual environment, promising to accelerate the pace of innovation for the synthesis and derivatization of specialty chemicals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Ethanol, 2-[3-(phenylmethoxy)propoxy]- in laboratory settings?

  • Methodology : The compound can be synthesized via etherification reactions. For example, reacting 3-(phenylmethoxy)propanol with ethylene oxide or halogenated ethanol derivatives under basic conditions (e.g., NaH or KOH). Similar protocols for ethoxy-propanol derivatives (e.g., 2-[2-(nonylphenoxy)ethoxy]ethanol) involve stepwise alkylation and purification via fractional distillation .
  • Characterization : Confirm purity using GC-MS and monitor reaction progress with TLC (Rf values in hexane:ethyl acetate, 3:1).

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?

  • NMR Analysis :

  • ¹H NMR : Look for signals at δ 3.5–3.7 ppm (methyleneoxy groups, -OCH2CH2O-) and δ 4.4–4.6 ppm (benzyl ether protons, PhCH2O-).
  • ¹³C NMR : Peaks near δ 70–75 ppm (ether carbons) and δ 128–138 ppm (aromatic carbons).
    • IR Spectroscopy : Strong absorbance at ~1100 cm⁻¹ (C-O-C stretching) and ~2850–2950 cm⁻¹ (C-H stretching in ethers).
    • Reference NIST Chemistry WebBook for spectral data validation .

Q. What safety protocols are critical when handling this compound?

  • Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation) .
  • Mitigation : Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers away from oxidizers. For reproductive toxicity risks (common in glycol ethers), limit exposure for pregnant researchers .

Advanced Research Questions

Q. How can discrepancies in thermal stability data be resolved under varying experimental conditions?

  • Experimental Design :

  • Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to assess decomposition pathways.
  • Compare DSC results at heating rates of 5°C/min and 10°C/min to identify kinetic stability thresholds.
    • Data Interpretation : Inconsistent decomposition temperatures may arise from trace impurities; use HPLC (C18 column, acetonitrile/water gradient) to verify purity .

Q. What strategies optimize chromatographic separation of this compound from structurally similar byproducts?

  • HPLC Method :

  • Column: Reverse-phase C18 (250 mm × 4.6 mm, 5 µm).
  • Mobile Phase: Gradient from 40% acetonitrile/60% water (0.1% TFA) to 80% acetonitrile over 20 min.
  • Detection: UV at 254 nm.
    • Challenges : Co-elution of ethoxy-propoxy isomers can occur; use tandem MS (ESI+ mode) for unambiguous identification .

Q. How do solvent polarity and pH influence the stability of Ethanol, 2-[3-(phenylmethoxy)propoxy]-?

  • Stability Studies :

  • Prepare solutions in water, DMSO, and ethanol. Monitor degradation via UV-Vis (λ = 270 nm) over 72 hours.
  • Acidic conditions (pH < 3) may hydrolyze the ether linkage; use buffered solutions (pH 6–8) for long-term storage .

Q. What computational methods validate the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) : Simulate binding affinity to proteins (e.g., cytochrome P450) using AMBER or GROMACS.
  • Docking Studies : AutoDock Vina for predicting binding sites. Cross-validate with experimental IC₅₀ values from enzyme inhibition assays .

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